

N,2-Diphenylquinoline-4-carboxamide: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *N,2-diphenylquinoline-4-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **N,2-diphenylquinoline-4-carboxamide**, a key scaffold in medicinal chemistry. This document details the prevalent synthetic methodologies, comprehensive characterization data, and potential biological applications, serving as a valuable resource for researchers in drug discovery and development.

Introduction

N,2-diphenylquinoline-4-carboxamide and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities. These activities include potential as anticancer, antimicrobial, and antimalarial agents.[1][2][3] The structural motif of a 2-phenylquinoline core linked to a carboxamide at the 4-position is a recurring feature in compounds targeting various biological pathways, including the inhibition of histone deacetylases (HDACs) and antagonism of the neurokinin-3 (NK-3) receptor.[4][5] This guide focuses on the core molecule, **N,2-diphenylquinoline-4-carboxamide**, providing a centralized resource for its synthesis and analytical characterization.

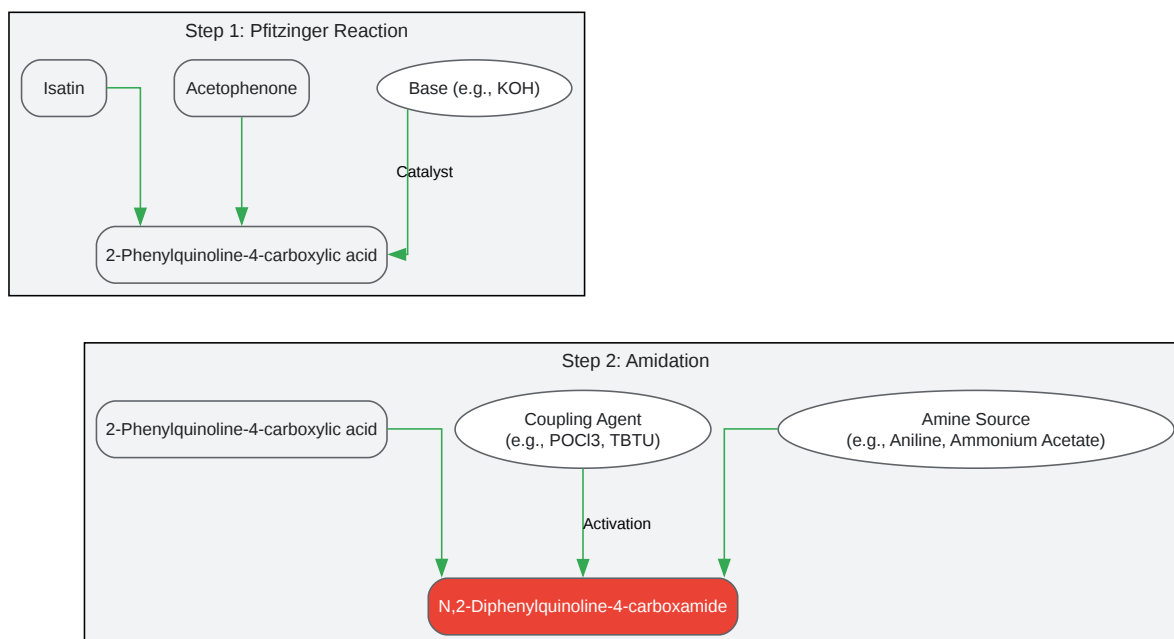
Synthesis of N,2-Diphenylquinoline-4-carboxamide

The most common and well-established method for the synthesis of **N,2-diphenylquinoline-4-carboxamide** is a two-step process initiated by the Pfitzinger reaction, followed by an amidation step.[2][4] One-pot variations of this synthesis have also been reported, offering a more streamlined approach.[6]

General Synthetic Workflow

The overall synthetic strategy involves the initial formation of the quinoline-4-carboxylic acid core, which is then activated and coupled with an amine to yield the final carboxamide product.

General Synthesis Workflow for N,2-Diphenylquinoline-4-carboxamide



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Caption: General synthesis workflow for **N,2-diphenylquinoline-4-carboxamide**.

Experimental Protocols

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)[2][4]

- To a solution of potassium hydroxide (3.4 mmol) in ethanol, add isatin (3.4 mmol) and acetophenone (3.4 mmol).
- Reflux the reaction mixture for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.

Step 2: Synthesis of **N,2-Diphenylquinoline-4-carboxamide** (Amidation)[2]

- A mixture of 2-phenylquinoline-4-carboxylic acid (1 mmol) and aniline (1 mmol) is treated with a coupling agent such as phosphorus oxychloride (POCl₃) or TBTU.
- The reaction can be carried out in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- The reaction mixture is stirred at room temperature for a specified time until completion, as monitored by TLC.
- Upon completion, the reaction mixture is worked up by washing with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to afford pure **N,2-diphenylquinoline-4-carboxamide**.

A one-pot synthesis from 3-hydroxyindolin-2-ones in the presence of excess ammonium acetate has also been described as an efficient method.[6]

Characterization Data

The structural confirmation of synthesized **N,2-diphenylquinoline-4-carboxamide** is achieved through various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

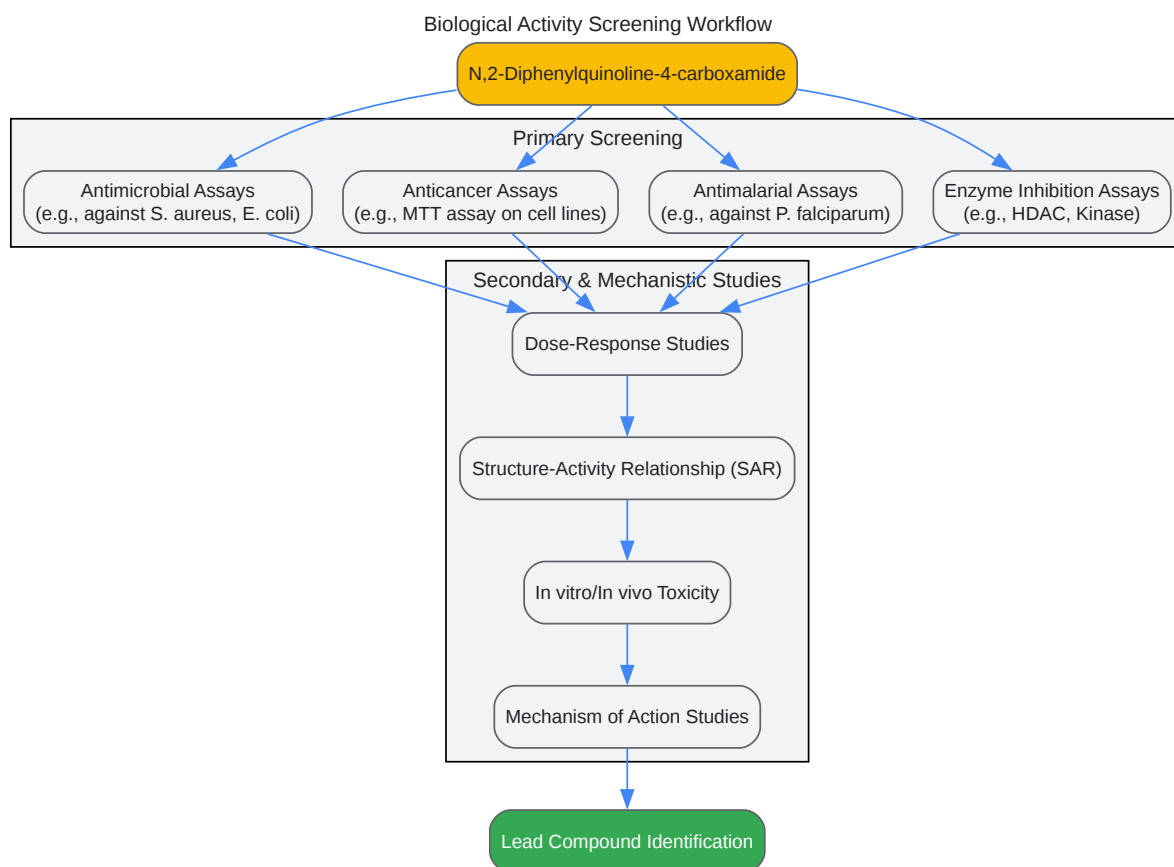
Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₆ N ₂ O	[2]
Molecular Weight	324.37 g/mol	[2]
Melting Point	183-185 °C	[2]
Appearance	Solid	[1]
FT-IR (KBr, cm ⁻¹)	3422.06 (N-H str.), 1675.24 (C=O str.)	[2]
¹ H NMR (DMSO-d ₆ , δ ppm)	8.06 (m, 3H, Ar-H), 7.82-7.72 (m, 5H, Ar-H), 7.63-7.59 (m, 1H, Ar-H), 7.43-7.40 (d, J = 7.00 Hz, 2H, Ar-H), 7.25-7.22 (t, 1H, Ar-H)	[2]
¹³ C NMR (DMSO-d ₆ , δ ppm)	164.60, 154.40, 148.16, 142.67, 137.96, 137.85, 130.34, 129.92, 129.26, 128.8, 127.39, 127.29, 125.10, 124.90, 122.86, 120.20, 116.10	[2]
Mass Spectrum (TOF MS)	(M+H) ⁺ m/z: 325.13	[1]

Biological Activity and Potential Applications

N,2-diphenylquinoline-4-carboxamide derivatives have been investigated for a range of biological activities, suggesting their potential as therapeutic agents. The core structure serves as a versatile scaffold for the development of novel drugs.

Logical Workflow for Biological Screening

The evaluation of the biological potential of **N,2-diphenylquinoline-4-carboxamide** and its analogs typically follows a structured screening process.



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Caption: Logical workflow for the biological screening of **N,2-diphenylquinoline-4-carboxamide**.

Reported Biological Activities

- **Anticancer Activity:** Derivatives of 2-phenylquinoline-4-carboxamide have demonstrated promising anticancer activity against various cancer cell lines.[2] Some analogs have been identified as inhibitors of STAT3 signaling, a key pathway in cancer cell proliferation and survival.[1]
- **Antimicrobial Activity:** This class of compounds has been evaluated for its in vitro antibacterial and antifungal properties, with some derivatives showing significant activity.[2]
- **Antimalarial Activity:** Quinoline-4-carboxamides have been identified as potent antimalarial agents, with a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfeF2).[7]
- **HDAC Inhibition:** Certain 2-phenylquinoline-4-carboxylic acid derivatives have been developed as selective histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy.[4]
- **Neurokinin-3 (NK-3) Receptor Antagonism:** The 2-phenylquinoline-4-carboxamide scaffold is a known antagonist of the human neurokinin-3 receptor, which is implicated in various neurological disorders.[5]

Conclusion

N,2-diphenylquinoline-4-carboxamide is a synthetically accessible and versatile molecule with a rich pharmacological profile. The synthetic routes are well-established, and the characterization is straightforward with modern analytical techniques. The broad range of biological activities associated with this scaffold underscores its importance in medicinal chemistry and highlights its potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and further explore the therapeutic applications of this important compound.

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